The synthesis of (S)-2-(1-Aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one has been described in the literature with a focus on improving its efficiency and yield for large-scale production. [ [] https://www.semanticscholar.org/paper/3cfaab1588275ac20ffc78b592cf8fc582ed2e8d , [] https://www.semanticscholar.org/paper/e10e33e4f4dc2592030b86601e15cbe71bde94eb ].
The primary application of (S)-2-(1-Aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one is as a key intermediate in synthesizing Idelalisib [ [] https://www.semanticscholar.org/paper/3cfaab1588275ac20ffc78b592cf8fc582ed2e8d , [] https://www.semanticscholar.org/paper/e10e33e4f4dc2592030b86601e15cbe71bde94eb ]. Idelalisib has shown efficacy in treating relapsed chronic lymphocytic leukemia, follicular lymphoma, and small lymphocytic lymphoma, particularly in patients with relapsed or refractory disease.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6